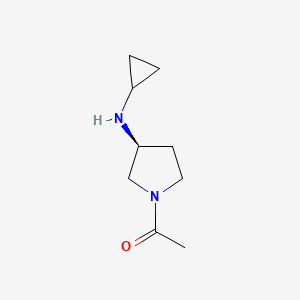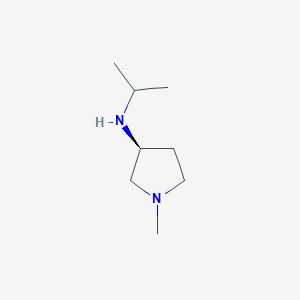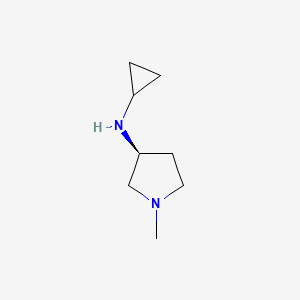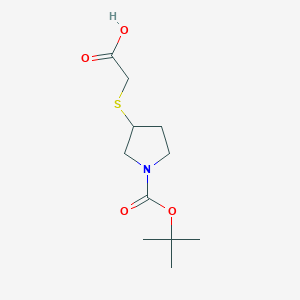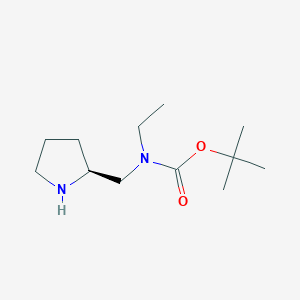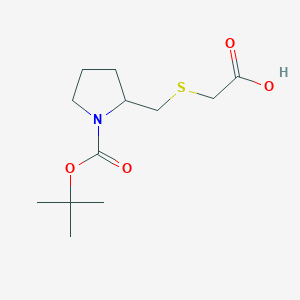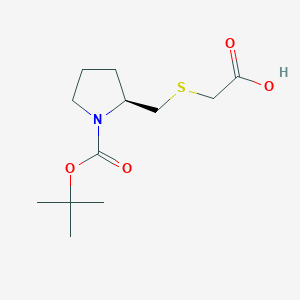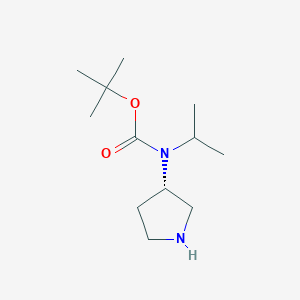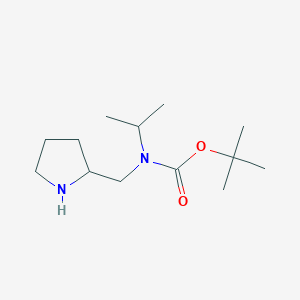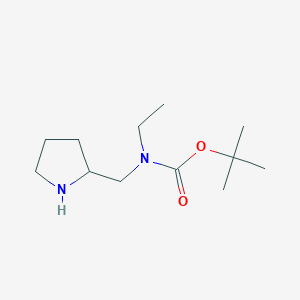
Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamate esters It is characterized by its unique structure, which includes an ethyl group, a pyrrolidinylmethyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of ethyl pyrrolidin-2-ylmethylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester derivatives.
Reduction: Reduction reactions can be performed to obtain the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out to replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are employed, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester derivatives.
Scientific Research Applications
Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is similar to other carbamate esters and pyrrolidinylmethyl derivatives. its unique structure and functional groups contribute to its distinct properties and applications. Some similar compounds include:
Ethyl-pyrrolidin-2-ylmethyl-carbamic acid ethyl ester
Mthis compound
Propyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester
These compounds share structural similarities but differ in their alkyl groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-(pyrrolidin-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14(9-10-7-6-8-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCDSOGFKNRPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
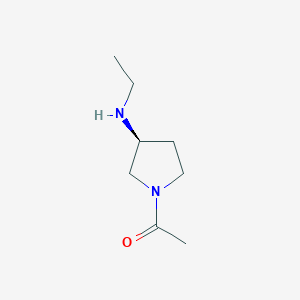
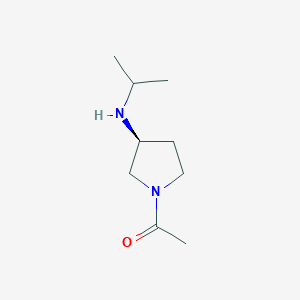
![1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone](/img/structure/B7931472.png)
![1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone](/img/structure/B7931478.png)
